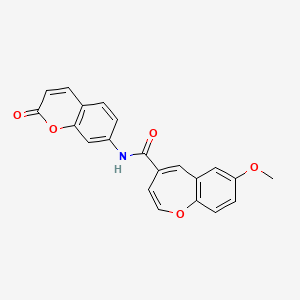

7-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide

Description

Properties

IUPAC Name |

7-methoxy-N-(2-oxochromen-7-yl)-1-benzoxepine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO5/c1-25-17-5-6-18-15(11-17)10-14(8-9-26-18)21(24)22-16-4-2-13-3-7-20(23)27-19(13)12-16/h2-12H,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGYIXXJUJFBJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=CC4=C(C=C3)C=CC(=O)O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the chromenyl moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the benzoxepine ring: This step might involve the condensation of suitable starting materials followed by cyclization.

Coupling of the chromenyl and benzoxepine units: This can be done using coupling reagents like EDCI or DCC in the presence of a base.

Introduction of the methoxy group: This can be achieved through methylation reactions using reagents like methyl iodide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This might include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy group or the chromenyl moiety.

Reduction: Reduction reactions could target the carbonyl groups present in the structure.

Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the benzoxepine or chromenyl rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

7-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide could have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways or as a potential therapeutic agent.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The chromenyl and benzoxepine moieties could play a role in binding to these targets and exerting their effects.

Comparison with Similar Compounds

Benzofuran Carboxamide Derivatives

A 2015 study synthesized 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides (e.g., compounds 1a–r ) using 7-methoxy-2-benzofuran-carboxylic acid and aryl amines . These derivatives share the methoxy-benzofuran-carboxamide backbone but lack the benzoxepine-coumarin fusion.

Key Insight : The benzoxepine-coumarin hybrid’s larger ring system may confer distinct pharmacokinetic properties compared to benzofuran analogs, such as altered binding affinity or solubility.

Coumarin-Isoxazole Conjugates

Compound 7c (7-methoxy-N-(5-methylisoxazol-3-yl)-4-oxo-4H-1-benzopyran-3-carboxamide) from a study on antiproliferative agents features a coumarin core linked to an isoxazole via a carboxamide bridge . Unlike the target compound, it lacks the benzoxepine ring but retains the coumarin-methoxy motif.

Biological Activity

7-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and cardioprotection. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C16H13NO4

- Molecular Weight : 283.28 g/mol

Research indicates that this compound exhibits several biological activities, primarily through its interaction with cellular pathways involved in apoptosis and oxidative stress.

-

Anticancer Activity :

- The compound has shown significant cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. It induces apoptosis via the activation of caspase pathways and the modulation of Bcl-2 family proteins, promoting cell cycle arrest at the G2/M phase .

- A study demonstrated that derivatives of benzoxazepines exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a potential for targeted cancer therapies .

-

Cardioprotective Effects :

- In animal models, the compound has been shown to ameliorate myocardial infarction symptoms by improving oxidative status and reducing apoptosis in cardiac tissues. This is achieved by enhancing antioxidant enzyme activities and decreasing markers of oxidative stress .

- The protective effects against cardiac injury were linked to the upregulation of anti-apoptotic proteins and downregulation of pro-apoptotic factors .

Table 1: Summary of Biological Activities

Case Studies

-

Study on Apoptosis Induction :

In a controlled study, researchers synthesized various benzoxazepine derivatives to evaluate their cytotoxicity against cancer cell lines. The results indicated that specific compounds led to significant preG1 apoptosis and cell cycle arrest at G2/M phases, highlighting their potential as anticancer agents . -

Myocardial Infarction Model :

In an experimental model using isoproterenol-induced myocardial infarction in rats, pre-treatment with the compound resulted in a marked reduction in cardiac injury markers (LDH, ALT, AST) and improved overall cardiac function. This study underscored the compound's role in mitigating oxidative damage and enhancing myocardial health .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can purity be validated?

Methodological Answer:

The synthesis of coumarin-benzoxepine hybrids typically involves multi-step protocols. For example, coupling reactions between activated carboxylic acid derivatives (e.g., acyl chlorides) and amine-containing chromenone scaffolds are common. Evidence from similar compounds (e.g., OXE-I and OXE-B derivatives) highlights the use of anhydrous dichloromethane as a solvent, triethylamine as a base, and controlled addition of reagents under nitrogen atmospheres to minimize side reactions . Purity validation requires orthogonal methods:

- HPLC with gradient elution (e.g., 40–85% methanol over 35 minutes) to separate byproducts .

- 1H/13C NMR to confirm structural integrity (e.g., δ 8.76 ppm for aldehyde protons in OXE-I) .

- HRMS for molecular weight verification (e.g., 420.2046 [M]+ for OXE-I) .

Advanced: How can computational methods improve reaction design for this compound?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s approach integrates computational reaction path searches with experimental validation to optimize conditions like solvent polarity, temperature, and catalyst selection . This method narrows experimental variables by identifying energetically favorable intermediates, as demonstrated in analogous chromenone syntheses .

Basic: What spectroscopic markers are critical for structural characterization?

Methodological Answer:

Key spectral features include:

- UV-Vis : Absorbance peaks near 300–350 nm (π→π* transitions in coumarin rings) .

- 1H NMR : Methoxy protons (δ 3.86 ppm), chromenone carbonyls (δ 164–161 ppm in 13C), and benzoxepine aromatic protons (δ 6.20–8.76 ppm) .

- FT-IR : Stretching vibrations for amide C=O (1650–1700 cm⁻¹) and ether C-O (1200–1250 cm⁻¹) .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

Contradictions often arise from variability in assay conditions or compound purity. To address this:

- Standardize bioassays using controls like known inhibitors (e.g., kinase or protease inhibitors) .

- Validate purity via HPLC-MS (>95% purity threshold) and quantify degradation products .

- Replicate studies under identical conditions (pH, temperature, cell lines) to isolate confounding variables .

Basic: How to design initial bioactivity screening experiments?

Methodological Answer:

Adopt a tiered screening approach:

- In vitro assays : Use enzyme inhibition assays (e.g., fluorescence-based proteases) at 1–100 µM concentrations .

- Cellular assays : Test cytotoxicity in HEK-293 or HepG2 cells via MTT assays, with IC50 calculations .

- Statistical design : Apply factorial design (e.g., 2k designs) to test multiple variables (dose, exposure time) efficiently .

Advanced: What strategies enhance target specificity via structural modification?

Methodological Answer:

Rational modifications include:

- Side-chain functionalization : Introduce polar groups (e.g., hydroxylamine in ) to improve hydrogen bonding with target proteins .

- Scaffold hopping : Replace the benzoxepine core with bioisosteres (e.g., benzothiazepine) while retaining key pharmacophores .

- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like COX-2 or EGFR before synthesis .

Basic: What parameters govern solubility and stability studies?

Methodological Answer:

Critical parameters include:

- Solvent selection : Test aqueous solubility using DMSO/PBS mixtures (≤1% DMSO) to avoid aggregation .

- pH stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .

- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (>150°C preferred) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.